(S)-1-(4-bromophenyl)propan-1-amine hydrochloride
Overview
Description
(S)-1-(4-bromophenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H13BrClN and its molecular weight is 250.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles
A study by Lygin and Meijere (2009) demonstrated the use of o-bromophenyl isocyanide (1-Br) reacting with primary amines under CuI catalysis to afford 1-substituted benzimidazoles and thieno[2,3-d]imidazoles. This process showcases the compound's role in synthesizing heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals (Lygin & Meijere, 2009).
Photoinitiator Synthesis
Zeng Zhi-ming (2003) explored the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride from acetanilide through a series of reactions including Friedel-Crafts acylation, α-bromination, and amination. This compound acts as a new water-soluble photoinitiator, highlighting its application in polymer sciences and materials engineering (Zeng Zhi-ming, 2003).
Chemoenzymatic Strategy Development
A chemoenzymatic strategy towards the synthesis of Levofloxacin precursors was developed by Mourelle-Insua et al. (2016), employing enzymatic strategies for the synthesis of enantioenriched amines. This approach emphasizes the compound's role in developing antimicrobial agents, underscoring its significance in medicinal chemistry (Mourelle-Insua et al., 2016).
Novel Safety-Catch Amine Protection
The development of the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group as a novel safety-catch amine protection by Surprenant and Lubell (2006) demonstrates the compound's utility in protecting amines during synthetic procedures. This technique is valuable for complex organic syntheses and pharmaceutical manufacturing (Surprenant & Lubell, 2006).
Detection of Nitroaromatic Explosives
Xiang and Cao (2012) synthesized porous luminescent covalent-organic polymers (COPs) using tris(4-bromophenyl)amine, which showed fast responses and high sensitivity to nitroaromatic explosives. This application is crucial for security and environmental monitoring, indicating the compound's potential in sensing technologies (Xiang & Cao, 2012).
Properties
IUPAC Name |
(1S)-1-(4-bromophenyl)propan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H/t9-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHQPQZHRFCWEX-FVGYRXGTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)Br)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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